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Compound of Interest

Compound Name: 3-Methyl-2-(trifluoromethyl)aniline

Cat. No.: B3079430 Get Quote

An In-Depth Technical Guide to 2-Methyl-3-(trifluoromethyl)aniline: Properties, Synthesis, and

Applications

A Note on Nomenclature: This guide focuses on the chemical compound identified by CAS

Number 54396-44-0. While the topic requested was "3-Methyl-2-(trifluoromethyl)aniline,"

comprehensive database searches indicate that the widely synthesized, commercially

available, and researched isomer is 2-Methyl-3-(trifluoromethyl)aniline. This document will

proceed with an in-depth analysis of this latter compound, which possesses the molecular

formula and weight relevant to the topic.

Introduction
2-Methyl-3-(trifluoromethyl)aniline is a highly functionalized aromatic amine that has emerged

as a critical building block in the fields of medicinal chemistry, agrochemical synthesis, and

materials science. Its unique molecular architecture, featuring a sterically influencing methyl

group positioned ortho to the amine and a powerfully electron-withdrawing trifluoromethyl (CF₃)

group at the meta position, imparts a distinct combination of reactivity, lipophilicity, and

metabolic stability to derivative molecules.

The trifluoromethyl group is a cornerstone of modern drug design, often employed as a

bioisostere for groups like methyl or chlorine.[1] Its presence can significantly enhance a drug

candidate's metabolic stability by blocking sites of oxidative metabolism, increase binding

affinity through favorable electrostatic interactions, and improve membrane permeability by

increasing lipophilicity.[1][2] This guide provides a comprehensive technical overview of 2-
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Methyl-3-(trifluoromethyl)aniline for researchers, scientists, and drug development

professionals, detailing its core properties, synthesis, and key applications.

Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational

to its application in research and development.

Core Identification Data
The fundamental identifiers for 2-Methyl-3-(trifluoromethyl)aniline are summarized below.

Identifier Value Source(s)

IUPAC Name
2-methyl-3-

(trifluoromethyl)aniline
[3]

Synonym(s)

3-Trifluoromethyl-2-

methylaniline, 2-Amino-6-

(trifluoromethyl)toluene

[4][5]

CAS Number 54396-44-0 [3][4][5][6]

Molecular Formula C₈H₈F₃N [3][4][6][7]

Linear Formula CH₃C₆H₃(CF₃)NH₂ [5][8]

Molecular Weight 175.15 g/mol [3][4][6][7][9]

EC Number 259-145-5 [5][10]

InChI Key
TWLDBACVSHADLI-

UHFFFAOYSA-N
[3][5][10]

Physicochemical Data
The compound's physical characteristics are crucial for determining appropriate handling,

storage, and reaction conditions.
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Property Value Source(s)

Appearance Colorless to pale yellow liquid [6]

Purity ≥95-99% (GC) [5][6]

Melting Point 38-42 °C [5][10]

Boiling Point 198–201 °C [6]

Density 1.205 g/cm³ @ 25°C [6]

Flash Point 82°C (closed cup) [6]

Solubility

Soluble in organic solvents

(e.g., THF, DCM, ether);

insoluble in water.

[6]

Molecular Structure and Mechanistic Insights
The specific arrangement of substituents on the aniline ring is the primary determinant of the

molecule's utility in synthesis.

Caption: 2D Structure of 2-Methyl-3-(trifluoromethyl)aniline.

The structure's key features include:

Aniline Core: The primary amine (-NH₂) group is a versatile nucleophile and a directing group

in electrophilic aromatic substitution. It is the key site for reactions like Buchwald-Hartwig

amination.[3]

Ortho-Methyl Group: This group provides steric bulk adjacent to the amine, which can

influence the regioselectivity of reactions and modulate the conformation of downstream

products.

Meta-Trifluoromethyl Group: As a potent electron-withdrawing group, the CF₃ moiety

deactivates the aromatic ring towards electrophilic substitution and increases the acidity of

the N-H protons. This electronic effect is critical for its role in creating stable, effective

pharmaceutical ingredients.[6]
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Synthesis Pathway and Experimental Protocol
The synthesis of 2-Methyl-3-(trifluoromethyl)aniline is non-trivial due to the specific orientation

of the three substituents. A common laboratory and bench-scale approach involves a multi-step

process starting from a more readily available precursor.[11]

Caption: Synthetic workflow for 2-Methyl-3-(trifluoromethyl)aniline.

Step-by-Step Synthesis Protocol
The following protocol is a representative synthesis adapted from established chemical

principles for directed ortho-metalation.[11]

Step 1: Protection of the Amine Group

Rationale: The acidic N-H protons of the aniline would interfere with the strong base used in

the subsequent lithiation step. The pivaloyl group is an effective protecting group that is

sterically bulky and also serves as a potent directed metalation group.

Procedure:

Dissolve 3-(trifluoromethyl)aniline in a suitable aprotic solvent (e.g., Dichloromethane).

Cool the solution to 0°C in an ice bath.

Add a base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

Slowly add pivaloyl chloride dropwise while maintaining the temperature at 0°C.

Allow the reaction to warm to room temperature and stir until completion (monitored by

TLC).

Perform an aqueous workup to remove salts and purify the resulting amide, pivalylamino-

3-trifluoromethylbenzene, typically by recrystallization or chromatography.

Step 2: Directed Ortho-Methylation
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Rationale: The pivaloyl group directs the deprotonation (lithiation) to the ortho position. The

use of a strong, hindered base like sec-butyllithium (s-BuLi) in the presence of a ligand like

TMEDA (tetramethylethylenediamine) is highly effective for this transformation.

Procedure:

Dissolve the protected aniline from Step 1 in anhydrous THF under an inert atmosphere

(e.g., Argon or Nitrogen).

Cool the solution to -78°C using a dry ice/acetone bath.

Slowly add s-BuLi dropwise. A color change typically indicates the formation of the lithiated

species.

Stir the mixture at -78°C for 1-2 hours.

Add methyl iodide (an electrophile) and continue stirring, allowing the reaction to slowly

warm to room temperature.

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

Extract the product with an organic solvent and purify to isolate pivalylamino-2-methyl-3-

trifluoromethylbenzene.

Step 3: Deprotection of the Amine

Rationale: The final step is the removal of the pivaloyl protecting group to reveal the desired

primary amine. This is typically achieved through hydrolysis under harsh acidic or basic

conditions.

Procedure:

Reflux the methylated amide from Step 2 in a solution of concentrated hydrochloric acid or

a strong base like sodium hydroxide in aqueous ethanol.

Monitor the reaction for the disappearance of the starting material.
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After completion, cool the reaction mixture and neutralize it to the appropriate pH to

ensure the product is in its free amine form.

Extract the final product, 2-Methyl-3-(trifluoromethyl)aniline, with an organic solvent.

Purify the product via distillation under reduced pressure or column chromatography to

achieve high purity.[6]

Applications in Drug Development and Chemical
Synthesis
2-Methyl-3-(trifluoromethyl)aniline is not an active pharmaceutical ingredient (API) itself but is a

crucial intermediate for their synthesis.[12]

Pharmaceutical and Agrochemical Intermediate
The compound is a key precursor for a range of high-value molecules:

Kinase Inhibitors: The unique substitution pattern is ideal for creating targeted therapeutics

that require precise steric and electronic properties for high binding affinity and selectivity.[6]

CNS-Active Compounds: The trifluoromethyl group enhances blood-brain barrier

permeability, making this intermediate valuable for synthesizing drugs targeting the central

nervous system.[6]

Veterinary Analgesics: It is a documented intermediate in the synthesis of Flunixin, a non-

steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[12][13]

Next-Generation Pesticides: In crop protection, it is used to develop fungicides and

insecticides with improved target specificity and controlled environmental persistence.[6]

Versatility in Core Chemical Reactions
The reactive amine group makes this molecule a versatile partner in several cornerstone C-N

and C-C bond-forming reactions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.tuodaindus.com/2-methyl-3-trifluoromethylaniline/
https://patents.google.com/patent/CN108911989B/en
https://www.tuodaindus.com/2-methyl-3-trifluoromethylaniline/
https://www.tuodaindus.com/2-methyl-3-trifluoromethylaniline/
https://patents.google.com/patent/CN108911989B/en
https://www.ganeshremedies.com/product/2-Methyl-3-trifluoromethyl-aniline
https://www.tuodaindus.com/2-methyl-3-trifluoromethylaniline/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3079430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Generic Buchwald-Hartwig Amination Scheme

2-Methyl-3-(trifluoromethyl)aniline

Pd or Ni Catalyst
Base

Aryl/Vinyl Halide

N-Substituted Aromatic Derivative

Click to download full resolution via product page

Caption: Role in Buchwald-Hartwig Amination.

Buchwald-Hartwig Amination: This palladium- or nickel-catalyzed cross-coupling reaction

forms a carbon-nitrogen bond between the aniline and an aryl or vinyl halide. It is a powerful

method for synthesizing complex N-aryl amines.[3]

Suzuki-Miyaura Coupling: While the amine itself doesn't directly participate, it can be

transformed (e.g., into a diazonium salt and then a halide) to enable this palladium-catalyzed

cross-coupling reaction for C-C bond formation.[3]

Conclusion
2-Methyl-3-(trifluoromethyl)aniline is a quintessential example of a modern synthetic building

block, where strategic placement of functional groups provides immense value to the

pharmaceutical and chemical industries. Its molecular weight of 175.15 g/mol and formula of

C₈H₈F₃N belie the chemical complexity and synthetic utility embedded within its structure.[6][7]

A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is

essential for scientists and researchers aiming to leverage its unique characteristics for the

design and development of next-generation chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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